molecular formula C18H17N3O3S B2970998 (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 899748-08-4

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2970998
CAS No.: 899748-08-4
M. Wt: 355.41
InChI Key: PVUMZZQKIVATKT-UHFFFAOYSA-N
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Description

The compound (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring a benzyl group at position 1, a 3-nitrobenzylthio group at position 2, and a hydroxymethyl group at position 3. Its structure is optimized for interactions with biological targets, particularly cyclooxygenase-2 (COX-2), due to the electron-withdrawing nitro group and hydrophobic benzyl moieties.

Properties

IUPAC Name

[3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-5-2-1-3-6-14)25-13-15-7-4-8-16(9-15)21(23)24/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUMZZQKIVATKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Thioether Formation: The nitrobenzyl thioether can be formed by reacting 3-nitrobenzyl chloride with a thiol in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the imidazole derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Benzyl chloride, thiols, and suitable bases.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole derivatives class. It is characterized by a benzyl group, a nitrobenzyl thioether, and a hydroxymethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry

  • It can be used as a building block for synthesizing more complex molecules.
  • It can be used as a ligand in coordination chemistry.

Biology

It is investigated for its potential biological activities, including:

  • Antimicrobial properties
  • Antifungal properties
  • Anticancer properties

Medicine

It is explored for potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.

Industry

It is utilized in:

  • The synthesis of specialty chemicals
  • As an intermediate in the production of pharmaceuticals

Chemical Reactions

This compound undergoes various chemical reactions.

  • Oxidation The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
  • Substitution The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Mechanism of Action

The mechanism of action of (1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with analogous imidazole derivatives:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Biological Activity Synthesis Yield (%) Reference ID
(1-Benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol 3-Nitrobenzylthio 383.42* COX-2 Inhibition (Predicted) N/A -
(1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Methylsulfonyl 306.36 Selective COX-2 Inhibition 54.1
{1-Benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol 4-Nitrobenzylthio 383.42 Structural Data (Crystal) N/A
(1-Benzyl-2-(benzylthio)-1H-imidazol-5-yl)methanol Benzylthio 310.42 Undisclosed N/A
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol Methyl 218.29 Pharmaceutical Intermediate N/A

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrobenzylthio group in the target compound likely enhances COX-2 binding through polar interactions, similar to the methylsulfonyl group in compound 3 (), which showed COX-2 selectivity in docking studies .
  • Hydrophobicity : The benzylthio derivative () lacks a nitro group, reducing polarity and possibly diminishing target engagement compared to nitro-substituted analogs.

Structural and Crystallographic Insights

  • The 4-nitrobenzylthio analog () crystallized in a monoclinic system, with hydrogen bonding involving the nitro group and methanol oxygen .

Biological Activity

(1-benzyl-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a compound belonging to the class of imidazole derivatives, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • An imidazole ring
  • A benzyl group
  • A nitrobenzyl thioether
  • A hydroxymethyl group

This unique combination of functional groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
  • Introduction of the Benzyl Group : Utilizes nucleophilic substitution with benzyl chloride.
  • Thioether Formation : Involves the reaction of 3-nitrobenzyl chloride with a thiol.
  • Hydroxymethylation : Introduced by reacting the imidazole derivative with formaldehyde under basic conditions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The presence of the nitro group in this compound enhances its interaction with microbial targets, potentially disrupting cellular functions.

Antifungal Activity

Studies have shown that similar imidazole compounds demonstrate antifungal properties by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. The specific activity of this compound against various fungi remains to be fully elucidated.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell survival and proliferation. The structure–activity relationship (SAR) indicates that modifications to the nitro and thioether groups can significantly influence cytotoxicity against different cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.
  • Electron Transfer : The nitrophenyl group may facilitate electron transfer reactions, impacting redox-sensitive pathways within cells.
  • Receptor Interaction : The compound may interact with various receptors, altering signaling cascades critical for cellular function .

Case Studies and Research Findings

Several studies have explored the biological effects of related imidazole derivatives:

  • Antitumor Activity : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Activity : A comparative analysis revealed that derivatives containing thioether linkages exhibited enhanced antimicrobial efficacy compared to their non-thioether counterparts .
  • Cytotoxicity Studies : Research utilizing MTT assays highlighted significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications could optimize therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-benzyl-2-phenyl-benzimidazoleImidazole derivativeModerate anticancer activity
3-nitrobenzyl alcoholLacks imidazole ringLimited biological activity
Benzyl imidazoleContains benzyl groupAntimicrobial properties

The unique combination of functional groups in this compound sets it apart from other similar compounds, potentially conferring distinct biological activities.

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